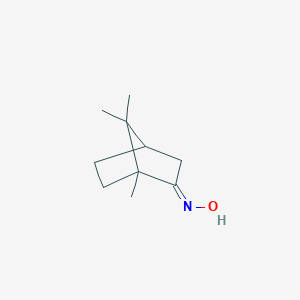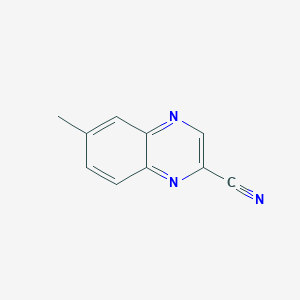
6-Methylquinoxaline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylquinoxaline-2-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It is an important chemical compound that has been widely used in scientific research due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 6-Methylquinoxaline-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, it has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
6-Methylquinoxaline-2-carbonitrile has been shown to have various biochemical and physiological effects on cells and organisms. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for the development of anticancer drugs. It has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, it has been found to have anti-inflammatory and antioxidant activities, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Methylquinoxaline-2-carbonitrile in lab experiments is its wide range of potential applications, including its antitumor, antibacterial, antifungal, and antiviral activities. It is also relatively easy to synthesize and can be obtained in high yields under optimized reaction conditions. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development as a drug candidate. In addition, its potential toxicity and side effects on cells and organisms need to be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
There are many future directions for research on 6-Methylquinoxaline-2-carbonitrile. One direction is to further explore its mechanism of action and identify its molecular targets in cells. This may lead to the development of more specific and effective drugs based on its structure and activity. Another direction is to investigate its potential applications in other fields, such as materials science and environmental science. For example, it may be used as a precursor for the synthesis of new materials with unique properties, or as a probe for the detection of environmental pollutants. Overall, 6-Methylquinoxaline-2-carbonitrile is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 6-Methylquinoxaline-2-carbonitrile can be achieved through various methods, including the reaction of 2-cyanophenylboronic acid with 2,3-dibromopyrazine in the presence of a palladium catalyst, or the reaction of 2-cyanophenylboronic acid with 2,3-dichloropyrazine in the presence of a copper catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
Aplicaciones Científicas De Investigación
6-Methylquinoxaline-2-carbonitrile has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propiedades
Número CAS |
14334-16-8 |
|---|---|
Nombre del producto |
6-Methylquinoxaline-2-carbonitrile |
Fórmula molecular |
C10H7N3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
6-methylquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-2-3-9-10(4-7)12-6-8(5-11)13-9/h2-4,6H,1H3 |
Clave InChI |
MBTGMWUJJCKYKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1)C#N |
SMILES canónico |
CC1=CC2=NC=C(N=C2C=C1)C#N |
Sinónimos |
2-Quinoxalinecarbonitrile, 6-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



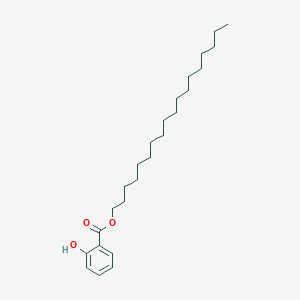
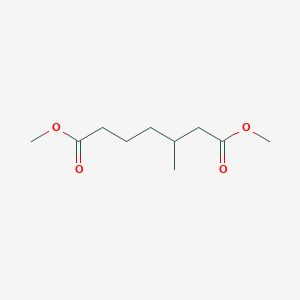
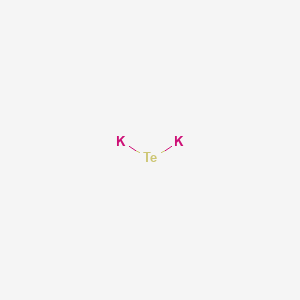
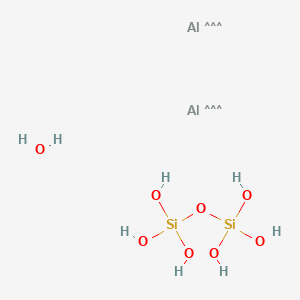
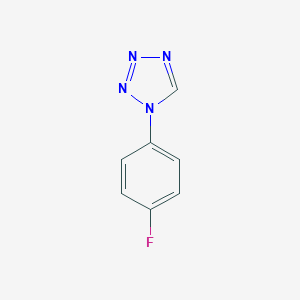
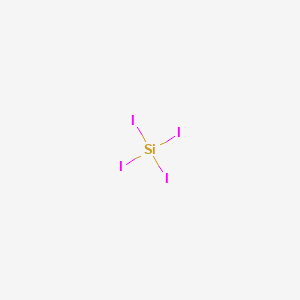
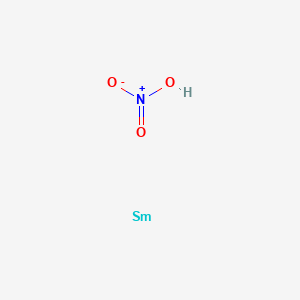
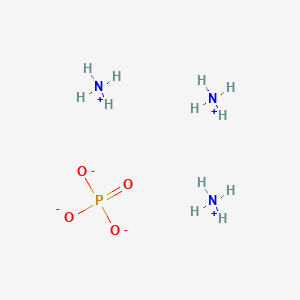
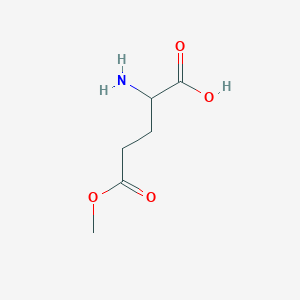
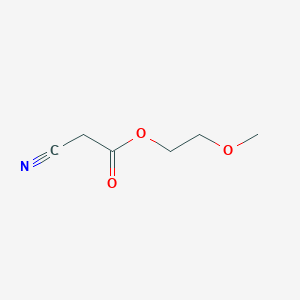
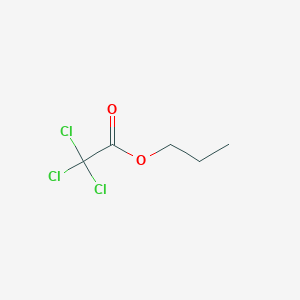
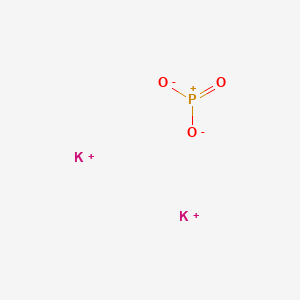
![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)
